3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Description

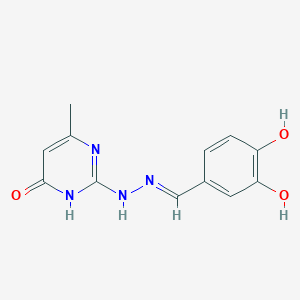

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a synthetic hydrazone derivative formed by the condensation of 3,4-dihydroxybenzaldehyde (a catechol derivative) with a substituted dihydropyrimidinone hydrazine moiety. This compound combines the redox-active catechol group with a heterocyclic pyrimidine backbone, which may confer unique chemical and biological properties, such as metal chelation, antioxidant activity, or enzyme inhibition.

The 3,4-dihydroxybenzaldehyde precursor is biosynthetically derived from the phenylpropanoid pathway, involving intermediates like trans-cinnamic acid and 4-hydroxycinnamic acid . Its conversion to 3,4-dihydroxybenzaldehyde may involve enzymes analogous to vanillin synthase, as hypothesized in plant metabolic studies .

Properties

IUPAC Name |

2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-4-11(19)15-12(14-7)16-13-6-8-2-3-9(17)10(18)5-8/h2-6,17-18H,1H3,(H2,14,15,16,19)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWAHSIUADDDR-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321328 | |

| Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303024-34-2 | |

| Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of mechanochemical methods, such as ball milling, has also been explored for the synthesis of hydrazones, offering a more environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The hydroxyl groups on the benzaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

Research has indicated that derivatives of hydrazones exhibit notable antioxidant activities. A study demonstrated that certain substituted hydrazone derivatives showed effective scavenging abilities against hydroxyl radicals and DPPH radicals, with IC50 values ranging from 0.68 to 23.66 mg/L for hydroxyl radicals and from 0.13 to 22.87 mg/L for DPPH radicals . Such properties suggest potential applications in developing antioxidant drugs.

Antimicrobial Activity

Hydrazone derivatives have also been evaluated for their antimicrobial properties. In a study assessing the antibacterial activity of various compounds, some derivatives demonstrated significant efficacy against Gram-positive bacteria, indicating their potential as antimicrobial agents . This suggests that 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone could be explored for pharmaceutical applications targeting bacterial infections.

Inhibition of Enzymatic Activity

The compound's structure allows for the investigation of its role as an inhibitor of specific enzymes. For instance, studies on related compounds have shown inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial in the biosynthesis of pyrimidines . This inhibition could provide a pathway for developing treatments for diseases like cancer and autoimmune disorders.

Agricultural Applications

Pesticidal Properties

Research into hydrazone derivatives has revealed their potential use as pesticides. Certain compounds have exhibited insecticidal and fungicidal properties, making them candidates for agricultural applications . The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in pests.

Materials Science Applications

Synthesis of Advanced Materials

this compound can serve as a precursor in synthesizing advanced materials. Its structural features allow it to be incorporated into polymer matrices or used to create functionalized surfaces with specific chemical properties . The incorporation of such compounds can enhance the mechanical and thermal stability of materials.

Table 1: Antioxidant Activity of Hydrazone Derivatives

| Compound Name | Hydroxyl Radical Scavenging IC50 (mg/L) | DPPH Radical Scavenging IC50 (mg/L) |

|---|---|---|

| Compound A | 0.68 | 0.13 |

| Compound B | 23.66 | 22.87 |

| Compound C | - | - |

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound Name | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Compound D | 5 |

| Compound E | 10 |

| Compound F | 15 |

Case Studies

-

Case Study on Antioxidant Activity

In a comprehensive study published in the African Journal of Biotechnology, researchers synthesized various hydrazone derivatives and tested their antioxidant capabilities using established assays . The findings highlighted the potential of these compounds in developing new antioxidant therapies. -

Case Study on Antimicrobial Efficacy

A research team investigated the antimicrobial properties of hydrazone derivatives against several bacterial strains. The results indicated that certain derivatives exhibited strong activity against Staphylococcus aureus and Bacillus subtilis, suggesting their application in pharmaceutical formulations aimed at treating bacterial infections . -

Case Study on Pesticidal Properties

A study published in Pest Management Science evaluated the effectiveness of hydrazone derivatives as insecticides. The results showed promising insecticidal activity against common agricultural pests, indicating their potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazone group can form stable complexes with metal ions, which may also contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 4-Hydroxybenzaldehyde Derivatives

4-Hydroxybenzaldehyde lacks the catechol group (only one hydroxyl group), reducing its redox activity and metal-binding capacity compared to 3,4-dihydroxybenzaldehyde derivatives. For example, 4-hydroxybenzaldehyde hydrazones exhibit weaker antioxidant activity in vitro due to the absence of the ortho-dihydroxy motif, which is critical for scavenging free radicals .

Comparison with Pyrimidine-Based Hydrazones

Hydrazones incorporating pyrimidine moieties, such as 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives, often display enhanced stability and π-stacking interactions due to their planar heterocyclic structure. For instance, hydrazones derived from coumarin-pyrimidine hybrids (e.g., compounds 4i and 4j in ) show stronger fluorescence and photostability compared to non-aromatic hydrazones. However, the 3,4-dihydroxybenzaldehyde group in the target compound may introduce solubility challenges in non-polar solvents due to its polar catechol moiety.

Comparison with Alkaloid-Related Hydrazones

Theobromine and caffeine derivatives (alkaloids sharing biosynthetic pathways with 3,4-dihydroxybenzaldehyde) often exhibit stimulatory or vasodilatory effects. In contrast, hydrazones like the target compound are more likely to act as enzyme inhibitors (e.g., tyrosine kinase or xanthine oxidase) due to their ability to coordinate metal ions or block active sites .

Key Data Table: Comparative Properties

Research Findings and Limitations

- Synthetic Challenges : The catechol group in 3,4-dihydroxybenzaldehyde is prone to oxidation during synthesis, requiring inert atmospheres or antioxidants for stabilization .

- Gaps in Data: Direct comparisons with other dihydropyrimidinone hydrazones (e.g., thioxo or coumarin derivatives) are scarce, as most studies focus on antimicrobial or anticancer screens rather than mechanistic analyses .

Biological Activity

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure

The compound can be represented by the following structural formula:

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related hydrazone derivatives. For instance, a study evaluated the in vitro antimicrobial activity against various bacterial strains using the agar dilution method. The results indicated that certain derivatives exhibited significant activity against Gram-negative bacteria such as Escherichia coli, while showing moderate effects on Gram-positive strains like Bacillus subtilis .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| A13 | Low | High |

| A14 | None | Moderate |

2. Antioxidant Properties

The antioxidant capacity of 3,4-dihydroxybenzaldehyde derivatives has been assessed using various assays. Compounds with multiple hydroxyl groups have shown enhanced radical scavenging activity due to their ability to donate hydrogen atoms or electrons . These findings suggest that the presence of hydroxyl groups is crucial for antioxidant efficacy.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| A1 | 85 | 90 |

| A2 | 75 | 80 |

3. Anticancer Activity

In vitro studies have also explored the anticancer potential of hydrazone derivatives derived from 3,4-dihydroxybenzaldehyde. One study reported that these compounds inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects on MCF-7 Cells

A series of experiments demonstrated that treatment with specific hydrazone derivatives resulted in:

- Inhibition of cell viability : Up to 70% reduction in viability at higher concentrations.

- Induction of apoptosis : Increased levels of caspase-3 activity were observed, indicating apoptotic cell death.

The biological activities of 3,4-dihydroxybenzaldehyde derivatives are attributed to several mechanisms:

- Free Radical Scavenging : Hydroxyl groups in the structure contribute to the donation of electrons, neutralizing free radicals.

- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes like tyrosinase, which plays a role in melanin production and is implicated in hyperpigmentation disorders .

- Cell Cycle Regulation : Certain compounds induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Solvent | Temperature | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | Reflux | 18 | 65 | |

| 1,4-Dioxane | Room Temp | 24 | 75* | |

| *Yield inferred from analogous procedures. |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization employs multi-modal analytical techniques:

- Melting Point (m.p.) : Determined via capillary method (e.g., 141–143°C) to assess purity .

- LC-MS/MS : Used to confirm molecular ions and fragmentation patterns (e.g., QTRAP 6500 system with C8 columns) .

- X-ray Crystallography : Resolves regioselectivity in dihydropyrimidine derivatives (e.g., methyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carboxylate) .

Advanced: How can background reactions involving 3,4-dihydroxybenzaldehyde (3,4-DHB) be minimized in enzymatic assays?

Methodological Answer:

Background reactions in enzyme studies (e.g., with noroxomaritidine reductase) arise from non-specific interactions. Mitigation strategies include:

- pH and Temperature Optimization : Conduct assays at pH 6.0 and 35°C to maximize enzymatic specificity .

- LC-MS/MS Validation : Compare MS/MS fragmentation patterns of products with authentic standards to distinguish enzymatic vs. non-enzymatic products .

- Control Experiments : Pre-incubate 3,4-DHB with enzyme-free buffers to quantify baseline reactivity .

Advanced: What is the role of this compound in alkaloid biosynthesis?

Methodological Answer:

3,4-DHB is a key intermediate in phenylpropanoid-derived alkaloid pathways:

- Biosynthetic Pathway : Derived from phenylalanine via trans-cinnamic acid → 4-hydroxycinnamic acid → 3,4-dihydroxycinnamic acid. A vanillin synthase paralogue may catalyze its formation .

- Metabolic Integration : Incorporated into haemanthamine (Amaryllidaceae alkaloids) via feeding studies with labeled precursors (e.g., [³H]-3,4-DHB) .

Q. Table 2: Precursor Incorporation in Haemanthamine Biosynthesis

| Precursor | Incorporation Efficiency | Reference |

|---|---|---|

| [3-¹⁴C]trans-cinnamic acid | High | |

| [7-¹⁴C]para-hydroxybenzaldehyde | Trace |

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

Modifying the hydrazone or pyrimidinone moieties alters bioactivity:

- Pyrazole Derivatives : Substitutions at C-4 (e.g., coumarin-3-yl) enhance antibacterial or anti-inflammatory properties .

- Regioselectivity : Methyl or phenyl groups at the pyrimidinone C-4 position improve antimicrobial efficacy (e.g., against E. coli) .

- Hydrazone Flexibility : Electron-withdrawing groups (e.g., dichlorophenoxy) increase stability but may reduce solubility .

Advanced: How to resolve contradictions in enzyme activity data when using alternate aldehydes?

Methodological Answer:

Discrepancies (e.g., NR activity with vanillin vs. 3,4-DHB) require mechanistic and kinetic analysis:

- Kinetic Profiling : Measure kcat/Km for aldehydes (e.g., isovanillin shows 4× lower activity than 3,4-DHB) .

- Structural Docking : Use X-ray crystallography (e.g., NR active site) to assess steric/electronic compatibility of aldehydes .

- Competition Assays : Co-incubate 3,4-DHB with vanillin to quantify substrate preference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.